molecular formula C10H11B B1442171 1-(Bromomethyl)-2-cyclopropylbenzene CAS No. 1260801-90-8

1-(Bromomethyl)-2-cyclopropylbenzene

Cat. No.: B1442171
CAS No.: 1260801-90-8
M. Wt: 211.1 g/mol
InChI Key: OSTVXEILFLHRHF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-cyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclopropylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-cyclopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)-2-cyclopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-cyclopropylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the cyclopropyl group can influence the compound’s stability and reactivity. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-(Chloromethyl)-2-cyclopropylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-2-phenylbenzene: Similar structure but with a phenyl group instead of a cyclopropyl group.

    1-(Bromomethyl)-3-cyclopropylbenzene: Positional isomer with the bromomethyl group at the meta position.

Uniqueness: 1-(Bromomethyl)-2-cyclopropylbenzene is unique due to the presence of both a bromomethyl and a cyclopropyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1-(bromomethyl)-2-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVXEILFLHRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260801-90-8
Record name 1-(bromomethyl)-2-cyclopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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